N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
Target of Action
The primary target of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as an integration point for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is believed to act by inhibiting the activity of specific enzymes and receptors. It has been shown to inhibit the activity of MAPK10 .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide in lab experiments is its specificity for mutated EGFR, which allows for targeted inhibition of tumor cells. However, one limitation is that it is not effective against wild-type EGFR, which is present in normal cells. In addition, the irreversible binding of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide to EGFR may also lead to off-target effects and toxicity.
Orientations Futures
For N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide include the development of combination therapies with other targeted agents or immunotherapies to improve treatment outcomes. In addition, the identification of biomarkers that can predict response to N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide may also improve patient selection and treatment efficacy. Finally, the development of more potent and selective EGFR TKIs may also lead to improved outcomes for NSCLC patients.
Méthodes De Synthèse
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide involves a multi-step process starting from 3-methylbenzoic acid. The first step involves the conversion of 3-methylbenzoic acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-fluorophenyl)glycine to form the corresponding amide. The amide is then coupled with 2-(2-amino-4-methylpyridin-3-yl)acetic acid to form the final product, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide.
Applications De Recherche Scientifique
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first and second-generation EGFR TKIs. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide has also been shown to have activity against central nervous system metastases, which is a common complication in NSCLC patients.
Propriétés
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-3-2-4-12(9-11)16(21)18-10-15(20)19-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSCLBKJAXJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.